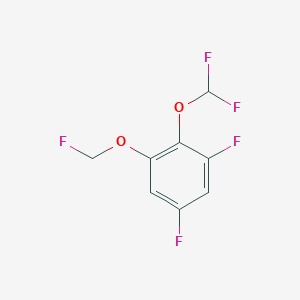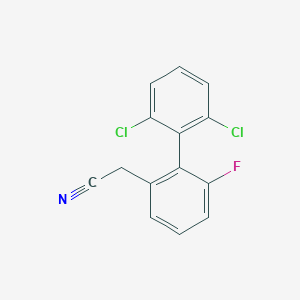
(2',6'-Dichloro-6-fluoro-biphenyl-2-yl)-acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2’,6’-Dichloro-6-fluoro-biphenyl-2-yl)-acetonitrile is an organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by the presence of two benzene rings connected by a single bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2’,6’-Dichloro-6-fluoro-biphenyl-2-yl)-acetonitrile typically involves the following steps:
Nitrile Formation: The acetonitrile group can be introduced through a reaction involving a suitable precursor, such as a halogenated biphenyl derivative, with a nitrile source like sodium cyanide under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of (2’,6’-Dichloro-6-fluoro-biphenyl-2-yl)-acetonitrile may involve large-scale halogenation and nitrile formation processes, optimized for yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.
化学反応の分析
Types of Reactions
(2’,6’-Dichloro-6-fluoro-biphenyl-2-yl)-acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield biphenyl derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced biphenyl compounds.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its interactions with biological systems, including its potential as a ligand for certain receptors.
Medicine: Research may explore its potential therapeutic properties or its use as a precursor for pharmaceutical compounds.
Industry: The compound could be utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
作用機序
The mechanism by which (2’,6’-Dichloro-6-fluoro-biphenyl-2-yl)-acetonitrile exerts its effects depends on its specific interactions with molecular targets. These may include:
Binding to Receptors: The compound may act as a ligand, binding to specific receptors and modulating their activity.
Enzyme Inhibition or Activation: It may inhibit or activate certain enzymes, affecting biochemical pathways.
Interaction with Cellular Components: The compound could interact with cellular membranes or other components, influencing cellular functions.
類似化合物との比較
Similar Compounds
(2’,6’-Dichloro-biphenyl-2-yl)-acetonitrile: Lacks the fluorine atom, which may affect its chemical properties and reactivity.
(2’,6’-Fluoro-biphenyl-2-yl)-acetonitrile: Lacks the chlorine atoms, leading to different chemical behavior.
(2’,6’-Dichloro-6-fluoro-biphenyl-2-yl)-methanol: Contains a hydroxyl group instead of the nitrile group, resulting in different reactivity and applications.
Uniqueness
The unique combination of chlorine, fluorine, and acetonitrile groups in (2’,6’-Dichloro-6-fluoro-biphenyl-2-yl)-acetonitrile imparts distinct chemical properties, making it valuable for specific research and industrial applications. Its reactivity and potential interactions with biological systems may differ significantly from those of similar compounds.
特性
分子式 |
C14H8Cl2FN |
|---|---|
分子量 |
280.1 g/mol |
IUPAC名 |
2-[2-(2,6-dichlorophenyl)-3-fluorophenyl]acetonitrile |
InChI |
InChI=1S/C14H8Cl2FN/c15-10-4-2-5-11(16)14(10)13-9(7-8-18)3-1-6-12(13)17/h1-6H,7H2 |
InChIキー |
LOHDTECFGKLXOC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)F)C2=C(C=CC=C2Cl)Cl)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



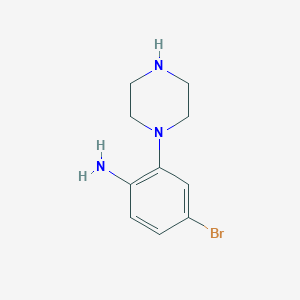

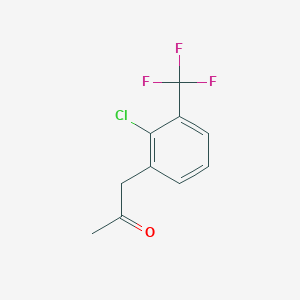
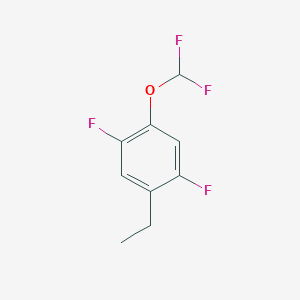
![2-[[2,5-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]phenyl]methylidene]propanedinitrile](/img/structure/B14055688.png)
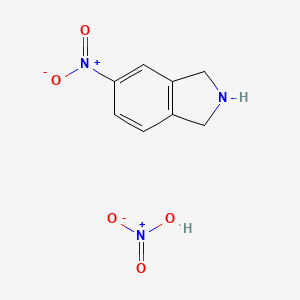
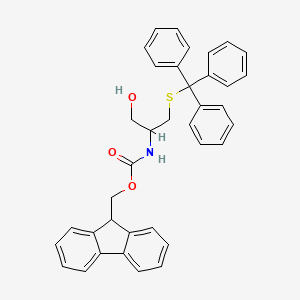
![3-[4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-(methylamino)propanoic acid](/img/structure/B14055700.png)
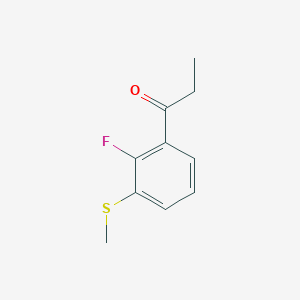
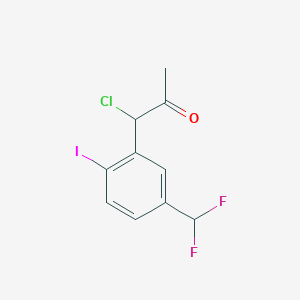
![{[(3,4-Dimethylphenyl)amino]methylene}malononitrile](/img/structure/B14055722.png)
![4-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-amine](/img/structure/B14055724.png)
